molecular formula C6H14Cl2N2O B1378861 N-(4-aminobutyl)-2-chloroacetamide hydrochloride CAS No. 1423029-28-0

N-(4-aminobutyl)-2-chloroacetamide hydrochloride

Cat. No.: B1378861
CAS No.: 1423029-28-0
M. Wt: 201.09 g/mol
InChI Key: YUJMLUUTGQFWEZ-UHFFFAOYSA-N
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Description

N-(4-aminobutyl)-2-chloroacetamide hydrochloride is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes an amide group, a chloroacetamide moiety, and an aminobutyl chain. This compound is often used in research and industrial applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminobutyl)-2-chloroacetamide hydrochloride typically involves the reaction of 4-aminobutylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process may involve crystallization or recrystallization techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminobutyl)-2-chloroacetamide hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

N-(4-aminobutyl)-2-chloroacetamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-aminobutyl)-2-chloroacetamide hydrochloride involves its interaction with biological molecules through its reactive functional groups. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The aminobutyl chain may also facilitate the compound’s entry into cells, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminobutyl)acetamide: Similar structure but lacks the chloroacetamide group.

    N-(4-aminobutyl)-N-ethylisoluminol: Contains an ethylisoluminol group instead of chloroacetamide.

    N-acetylputrescine hydrochloride: Similar amide structure but with different substituents.

Uniqueness

N-(4-aminobutyl)-2-chloroacetamide hydrochloride is unique due to its chloroacetamide group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds.

Properties

IUPAC Name

N-(4-aminobutyl)-2-chloroacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClN2O.ClH/c7-5-6(10)9-4-2-1-3-8;/h1-5,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJMLUUTGQFWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)CCl)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-28-0
Record name Acetamide, N-(4-aminobutyl)-2-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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